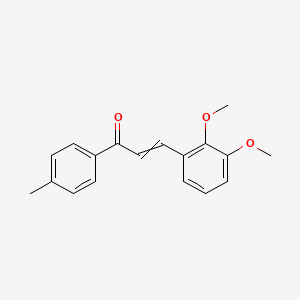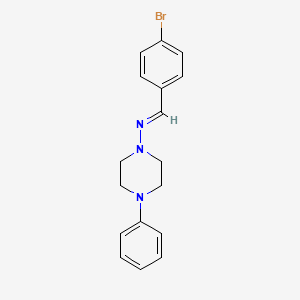
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester is a complex organic compound with a unique structure that includes a cyclopenta(A)phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta(A)phenanthrene core: This step involves cyclization reactions that form the polycyclic structure.
Functionalization: Introduction of functional groups such as methyl and ester groups through reactions like alkylation and esterification.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Functional groups can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid 17-ACO-4,4,10,13-tetramethyl-1H-cyclopenta(A)phenanthren-3-YL ester
- Acetic acid 17-ethynyl-17-HO-10,13-dimethyl-cyclopenta(A)phenanthren-3-YL ester
- Acetic acid 17-AC-3,12-dihydroxy-dimethyl-cyclopenta(A)phenanthren-7-YL ester
Uniqueness
4-(10,13-Dimethyl-1H-cyclopenta(A)phenanthren-17-YL)-pentanoic acid ME ester is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
103305-95-9 |
|---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
methyl (4R)-4-(10,13-dimethyl-2,5,6,7,8,9,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C25H38O2/c1-17(8-13-23(26)27-4)20-11-12-21-19-10-9-18-7-5-6-15-24(18,2)22(19)14-16-25(20,21)3/h5,7,14,16-22H,6,8-13,15H2,1-4H3/t17-,18?,19?,20?,21?,22?,24?,25?/m1/s1 |
InChI Key |
OZFUSVFBHIPUTK-FWEGCFLISA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC=C4)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)
![(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964105.png)


![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)

![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)



![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964140.png)


